molecular formula C6H16N2Se B1210090 Selenohomolanthionamine CAS No. 58114-53-7

Selenohomolanthionamine

Cat. No.: B1210090
CAS No.: 58114-53-7
M. Wt: 195.18 g/mol
InChI Key: VHBMQKLGLJBHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenohomolanthionine (SeHLan), systematically named 4,4′-selenobis[2-aminobutanoic acid] or Se-(3-amino-3-carboxypropyl)-homocysteine, is a selenium-containing amino acid derivative first synthesized in laboratory settings for pharmacological and toxicological studies . Its structure features a selenium atom bridging two 3-amino-3-carboxypropyl groups, distinguishing it from other selenocompounds like selenomethionine and selenite. SeHLan is synthesized via a reaction involving elemental selenium suspended in dimethylformamide (DMF) under nitrogen atmosphere, as described in early methodologies . Unlike inorganic selenium species, SeHLan’s organoselenium nature grants it unique bioavailability and metabolic pathways, making it a subject of interest in selenium biochemistry and therapeutics.

Properties

CAS No.

58114-53-7

Molecular Formula

C6H16N2Se

Molecular Weight

195.18 g/mol

IUPAC Name

3-(3-aminopropylselanyl)propan-1-amine

InChI

InChI=1S/C6H16N2Se/c7-3-1-5-9-6-2-4-8/h1-8H2

InChI Key

VHBMQKLGLJBHIN-UHFFFAOYSA-N

SMILES

C(CN)C[Se]CCCN

Canonical SMILES

C(CN)C[Se]CCCN

Other CAS No.

58114-53-7

Synonyms

selenohomolanthionamine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Selenium Compounds

Toxicity Profiles

SeHLan exhibits distinct acute toxicity compared to selenomethionine (SeMet) and sodium selenite (Na₂SeO₃). In murine models, SeHLan demonstrated lower acute toxicity than selenite (LD₅₀ > 20 mg Se/kg body weight) but higher toxicity than SeMet (LD₅₀ < 15 mg Se/kg) . This intermediate toxicity profile suggests a safer therapeutic window than selenite, which is highly toxic at low doses due to rapid redox cycling and oxidative stress induction.

Tissue Distribution and Retention

A critical advantage of SeHLan is its prolonged retention in tissues. Studies in mice revealed that SeHLan-derived selenium accumulates preferentially in the liver, kidneys, and brain , with a retention half-life exceeding 72 hours. In contrast, selenite is rapidly excreted (half-life < 24 hours), while SeMet shows moderate retention (48–60 hours) . This extended retention may enhance SeHLan’s efficacy in sustained selenium supplementation or targeted therapies.

Metabolic Pathways

SeHLan is metabolized via β-lyase-mediated cleavage, releasing selenium for incorporation into selenoproteins like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). Unlike selenite, which requires reduction to selenide (H₂Se) for utilization, SeHLan bypasses this step, reducing oxidative stress risks . SeMet, however, integrates directly into methionine pools, serving as a selenium reservoir but posing risks of nonspecific incorporation into proteins .

Therapeutic Potential

SeHLan’s structural stability and slow release of selenium make it a candidate for neuroprotective and chemopreventive applications . In contrast, selenite’s rapid metabolism limits its utility to acute selenium deficiency correction, while SeMet’s protein incorporation complicates dose control in long-term therapies .

Comparative Data Table

Compound LD₅₀ (mg Se/kg) Tissue Retention Half-Life Key Metabolic Pathway Therapeutic Use Case
Selenohomolanthionine 15–20 >72 hours β-lyase cleavage Chronic supplementation
Selenomethionine >25 48–60 hours Methionine incorporation Dietary selenium source
Sodium Selenite 3–5 <24 hours Reduction to selenide Acute deficiency treatment

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